molecular formula C20H20O4 B12424632 2',4',4-Trihydroxy-3'-prenylchalcone

2',4',4-Trihydroxy-3'-prenylchalcone

Cat. No.: B12424632
M. Wt: 324.4 g/mol
InChI Key: DUWPGRAKHMEPCM-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2’,4’,4-Trihydroxy-3’-prenylchalcone typically involves the condensation of appropriate aromatic aldehydes and ketones under basic conditions. One common method is the Claisen-Schmidt condensation, where 2,4-dihydroxyacetophenone is reacted with 3-methyl-2-butenal in the presence of a base such as sodium hydroxide .

Industrial Production Methods

Industrial production methods for 2’,4’,4-Trihydroxy-3’-prenylchalcone are not well-documented, but they likely involve similar synthetic routes as those used in laboratory settings, scaled up for larger production volumes. The use of continuous flow reactors and optimization of reaction conditions for higher yields and purity are common practices in industrial synthesis.

Chemical Reactions Analysis

Types of Reactions

2’,4’,4-Trihydroxy-3’-prenylchalcone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of 2’,4’,4-Trihydroxy-3’-prenylchalcone, each with potentially different biological activities and properties .

Scientific Research Applications

    Chemistry: Used as a precursor for synthesizing other flavonoid derivatives.

    Biology: Studied for its effects on cellular processes and its potential as a therapeutic agent.

    Medicine: Investigated for its anticancer, antibacterial, antifungal, and antitubercular properties.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2’,4’,4-Trihydroxy-3’-prenylchalcone is unique due to its specific prenylation pattern, which contributes to its distinct biological activities and potential therapeutic applications. The presence of the prenyl group enhances its lipophilicity and ability to interact with biological membranes, making it a promising candidate for drug development .

Properties

IUPAC Name

1-[2,4-dihydroxy-3-(3-methylbut-2-enyl)phenyl]-3-(4-hydroxyphenyl)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20O4/c1-13(2)3-9-16-19(23)12-10-17(20(16)24)18(22)11-6-14-4-7-15(21)8-5-14/h3-8,10-12,21,23-24H,9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUWPGRAKHMEPCM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCC1=C(C=CC(=C1O)C(=O)C=CC2=CC=C(C=C2)O)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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